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molecular formula C10H11NO5 B1425513 4-Hydroxy-3-nitro-5-propoxybenzaldehyde CAS No. 871085-51-7

4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Cat. No. B1425513
M. Wt: 225.2 g/mol
InChI Key: XOTMRYLMVFWNPI-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

To a solution of 3-nitro-4,5-dipropoxybenzaldehyde (153 mg, 0.573 mmol) in anhydrous CH2Cl2 (5 mL) was added anhydrous AlCl3 (151 mg, 1.15 mmol) at 0° C., after the addition, the reaction mixture was stirred at 50° C. for 1 hour. The reaction was quenched by water (20 mL), and the mixture was acidified with 2N aqueous HCl solution (20 mL), followed by a standard aqueous/EtOAc workup. Purification by column chromatography gave Intermediate 65 (126 mg, yield: 97.7%).
Name
3-nitro-4,5-dipropoxybenzaldehyde
Quantity
153 mg
Type
reactant
Reaction Step One
Name
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
97.7%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([O:16][CH2:17][CH2:18][CH3:19])[C:11]=1[O:12]CCC)[CH:7]=[O:8])([O-:3])=[O:2].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[OH:12][C:11]1[C:10]([O:16][CH2:17][CH2:18][CH3:19])=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][C:4]=1[N+:1]([O-:3])=[O:2] |f:1.2.3.4|

Inputs

Step One
Name
3-nitro-4,5-dipropoxybenzaldehyde
Quantity
153 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=C(C1OCCC)OCCC
Name
Quantity
151 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by water (20 mL)
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1OCCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 97.7%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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